molecular formula C22H23N5O2S B268030 [(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE

[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE

Cat. No.: B268030
M. Wt: 421.5 g/mol
InChI Key: YLHCQBSPNGUBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE is a complex organic compound with a molecular formula of C19H23N5O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetraazolyl Intermediate: This step involves the reaction of 4-methylphenylhydrazine with sodium nitrite in an acidic medium to form the corresponding diazonium salt, which is then treated with sodium azide to yield the tetraazolyl intermediate.

    Methoxylation: The intermediate is then reacted with 3-methoxy-4-hydroxybenzyl alcohol under basic conditions to introduce the methoxy group.

    Thienylmethylation: Finally, the compound is subjected to a nucleophilic substitution reaction with 2-thienylmethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thienylmethyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using spectroscopic techniques such as NMR and IR spectroscopy.

Scientific Research Applications

[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine
  • N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine
  • N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine

Uniqueness

[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE stands out due to the presence of the thienylmethyl group, which imparts unique chemical properties and potential biological activities not observed in its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

1-[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C22H23N5O2S/c1-16-5-8-18(9-6-16)27-22(24-25-26-27)15-29-20-10-7-17(12-21(20)28-2)13-23-14-19-4-3-11-30-19/h3-12,23H,13-15H2,1-2H3

InChI Key

YLHCQBSPNGUBMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CS4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CS4)OC

Origin of Product

United States

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